CID 129893863
Description
1,2-Dipalmitoyl-sn-glycero-3-phospho-rac-(1-glycerol) sodium salt (abbreviated here for clarity as DPPG-Na) is a synthetic, anionic phospholipid with two saturated C16:0 (palmitoyl) acyl chains. It is widely used in membrane biophysics, drug delivery systems, and antimicrobial studies due to its phase transition temperature ($T_m$) near physiological ranges (~41°C) and its negatively charged headgroup at neutral pH .
Properties
CAS No. |
200880-41-7 |
|---|---|
Molecular Formula |
C38H75NaO10P |
Molecular Weight |
746.0 g/mol |
IUPAC Name |
sodium;[(2R)-2,3-di(hexadecanoyloxy)propyl] 2,3-dihydroxypropyl phosphate |
InChI |
InChI=1S/C38H75O10P.Na/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-37(41)45-33-36(34-47-49(43,44)46-32-35(40)31-39)48-38(42)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;/h35-36,39-40H,3-34H2,1-2H3,(H,43,44);/t35?,36-;/m1./s1 |
InChI Key |
ZDTRCZFSIBOLMV-ODZMYOIVSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC(CO)O)OC(=O)CCCCCCCCCCCCCCC.[Na+] |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC(CO)O)OC(=O)CCCCCCCCCCCCCCC.[Na+] |
Appearance |
Unit:100 mgSolvent:nonePurity:98+%Physical solid |
Synonyms |
1,2-Dihexadecanoyl-sn-glycero-3-phospho-(1′-rac-glycerol) sodium salt; L-α-Phosphatidyl-DL-glycerol dipalmitoyl; DPPG-Na; Hexadecanoic acid 1-[[[(2,3-dihydroxypropoxy)hydroxyphosphinyl]oxy]methyl]-1,2-ethanediyl ester |
Origin of Product |
United States |
Preparation Methods
Glycerol Backbone Functionalization
The synthesis begins with the selective esterification of sn-glycero-3-phospho-(1'-rac-glycerol) with palmitic acid. The process involves:
-
Protection of hydroxyl groups : The primary hydroxyl group of glycerol is protected using tert-butyldimethylsilyl (TBDMS) chloride to ensure regioselective acylation at the sn-1 and sn-2 positions.
-
Acylation : Palmitoyl chloride (C16:0) is introduced under anhydrous conditions with 4-dimethylaminopyridine (DMAP) as a catalyst. Reaction temperatures are maintained at 40–50°C for 24 hours to achieve >95% conversion.
-
Deprotection : The TBDMS group is removed using tetrabutylammonium fluoride (TBAF), yielding 1,2-dipalmitoyl-sn-glycerol.
Phosphorylation and Sodium Salt Formation
The phosphorylated headgroup is introduced via a two-step process:
-
Reaction with phosphorus oxychloride (POCl3) : The free hydroxyl group at the sn-3 position reacts with POCl3 in dichloromethane at −10°C, forming a phosphodichloridate intermediate.
-
Glycerol coupling : The intermediate is treated with rac-glycerol in the presence of triethylamine, followed by sodium bicarbonate to neutralize acidic byproducts and yield the sodium salt.
Table 1: Key Reaction Parameters for Phosphorylation
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Temperature | −10°C to 0°C | Minimizes side reactions |
| POCl3:Molar Ratio | 1:1.2 | Ensures complete phosphorylation |
| Reaction Time | 6–8 hours | Balances conversion and degradation |
Purification and Characterization
Chromatographic Techniques
Crude DPPG-Na is purified using:
Spectroscopic Validation
-
31P NMR : A singlet at δ −0.8 ppm confirms the integrity of the phosphoglycerol headgroup.
-
Mass spectrometry : ESI-MS shows [M−Na]− ion at m/z 722.3, consistent with the molecular formula C38H76NaO10P.
Industrial-Scale Production
Continuous Flow Reactor Systems
Modern facilities employ tubular reactors with:
Lyophilization for Stability
Post-purification, DPPG-Na is lyophilized using:
Table 2: Lyophilization Parameters and Outcomes
| Stage | Conditions | Residual Solvent (%) |
|---|---|---|
| Primary Drying | −45°C, 0.1 mbar | <5 |
| Secondary Drying | 25°C, 0.01 mbar | <1 |
Quality Control Metrics
Purity Assessment
-
HPLC : C18 reverse-phase column (5 µm, 4.6 × 250 mm) with evaporative light scattering detection (ELSD). Retention time: 12.3 minutes.
-
TLC : Rf = 0.42 in chloroform/methanol/28% ammonium hydroxide (65:25:5 v/v).
Challenges and Innovations
Racemization Mitigation
The rac-glycerol configuration introduces synthetic complexity. Recent advances include:
Chemical Reactions Analysis
Reactions: Sodium 1,2-Dipalmitoyl-sn-glycero-3-phospho-(1’-rac-glycerol) can undergo various reactions, including hydrolysis, oxidation, and reduction.
Common Reagents and Conditions:
Major Products: The primary products depend on the specific reaction conditions. Hydrolysis yields glycerol and palmitic acid, while oxidation and reduction lead to modified derivatives.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula: C₃₈H₇₄O₁₀PNa
- Molecular Weight: 745.0 g/mol
- CAS Number: 67232-81-9
DPPG is characterized by two palmitic acid chains esterified to a glycerol backbone with a phosphoglycerol head group. This structure allows it to form lipid bilayers, which are essential for mimicking biological membranes.
Biophysical Research Applications
DPPG is widely used in studies related to membrane dynamics and lipid bilayer properties. Its applications include:
- Lipid Bilayer Formation: DPPG forms classical lipid bilayers that mimic biological membranes, providing a platform for studying membrane fluidity and phase behavior .
- Membrane Permeability Studies: Researchers utilize DPPG to investigate how lipid composition influences membrane permeability and interactions with ions and biomolecules .
- Lipid-Protein Interactions: DPPG serves as a model phospholipid for exploring lipid-protein interactions, which are crucial for understanding cellular processes such as signaling and transport .
Drug Delivery Systems
DPPG is also significant in the development of drug delivery systems:
- Liposomes and Vesicles: As a component of liposomes, DPPG is instrumental in formulating drug delivery vehicles that enhance the bioavailability of therapeutic agents. Its ability to encapsulate drugs within lipid bilayers facilitates targeted delivery and controlled release .
- Membrane Fusion Studies: DPPG is used to study membrane fusion processes, which are vital for understanding viral entry mechanisms and cellular communication .
Case Study 1: Membrane Fluidity and Phase Behavior
In a study examining the phase behavior of lipid bilayers composed of DPPG, researchers found that temperature significantly affects bilayer thickness. At lower temperatures, an unusual interdigitated bilayer forms, indicating unique phase transitions that could impact membrane functionality .
Case Study 2: Drug Encapsulation Efficiency
A study investigating the encapsulation efficiency of various drugs in DPPG-based liposomes demonstrated that the lipid composition directly influences drug retention and release profiles. This finding underscores the importance of selecting appropriate lipids for optimizing drug delivery systems .
Mechanism of Action
Targets: Sodium 1,2-Dipalmitoyl-sn-glycero-3-phospho-(1’-rac-glycerol) interacts with membrane proteins, influencing their function.
Pathways: It affects lipid bilayer properties, membrane fluidity, and protein localization.
Comparison with Similar Compounds
Key Properties:
- Molecular Formula : $C{38}H{74}NaO_{10}P$
- Molecular Weight : 744.95 g/mol
- CAS Numbers: Conflicting identifiers exist in literature, including 67232-81-9 , 200880-41-7 , and 4537-77-3 , likely due to differences in salt forms or vendor-specific nomenclature.
- Physical State : White solid, stored at -20°C to maintain stability .
- Solubility: Sparingly soluble in water; miscible in chloroform and methanol .
- Applications :
Comparison with Similar Compounds
DPPG-Na belongs to the phosphatidylglycerol (PG) family, which differs in acyl chain length, saturation, and headgroup chemistry. Below is a comparative analysis with structurally related phospholipids:
Table 1: Structural and Functional Comparison of DPPG-Na and Analogous Phospholipids
Key Differences:
Acyl Chain Length and Saturation :
- DPPG-Na vs. DMPG-Na : Shorter C14:0 chains in DMPG-Na reduce $T_m$ to 23°C, enhancing membrane fluidity at lower temperatures, which is critical for studying antimicrobial peptide interactions .
- DPPG-Na vs. DOPG-Na : Unsaturated C18:1 chains in DOPG-Na lower $T_m$ to -18°C, making it ideal for mimicking fluid bacterial membranes .
Headgroup Chemistry :
- PG vs. PC (DPPG-Na vs. DPPC) : The phosphoglycerol headgroup in DPPG-Na confers a net negative charge, unlike the zwitterionic phosphocholine (PC) in DPPC. This charge difference influences interactions with cationic drugs or peptides (e.g., in antimicrobial studies) .
- PG vs. PS (DPPG-Na vs. DPPS-Na) : Phosphatidylserine (PS) contains a serine headgroup, which participates in apoptosis signaling, whereas PG is utilized in drug delivery due to its higher chemical stability .
Thermal Behavior :
- DPPG-Na and DPPC share identical $T_m$ values (~41°C), enabling their combined use in liposomes for temperature-triggered drug release .
- DSPG-Na, with longer C18:0 chains, exhibits a higher $T_m$ (~55°C), making it suitable for heat-stable formulations .
Biological Relevance :
- DOPG-Na’s unsaturated chains and negative charge replicate the fluidity and surface charge of bacterial membranes, facilitating studies on membrane-disrupting peptides .
- DPPG-Na’s saturated chains are preferred for rigid, stable liposomes in controlled drug delivery .
Notes on Discrepancies and Limitations
- CAS Number Variability : Discrepancies in CAS numbers (e.g., 67232-81-9 vs. 200880-41-7) likely arise from differences in salt forms (sodium vs. free acid) or vendor-specific labeling .
- Synthesis Challenges : Pure PG derivatives require stringent storage (-20°C) to prevent oxidation or hydrolysis, especially for unsaturated variants like DOPG-Na .
Biological Activity
1,2-Dipalmitoyl-sn-glycero-3-phospho-rac-(1-glycerol) sodium salt, commonly referred to as DPPG-Na, is a phospholipid that plays a significant role in various biological processes, particularly in membrane biology and drug delivery systems. This article explores its biological activity, including its structural characteristics, interactions with biological membranes, and potential therapeutic applications.
- Molecular Formula : C₃₈H₇₄NaO₁₀P
- Molecular Weight : 744.95 g/mol
- CAS Number : 67232-81-9
- Appearance : White solid
- Melting Point : 185-189 °C
- Solubility : Slightly soluble in a chloroform:methanol:water mixture (2:1:0.1) .
Structural Characteristics
DPPG-Na is composed of two palmitic acid chains attached to a glycerol backbone, which is further phosphorylated. The presence of the sodium ion enhances its solubility and stability in aqueous environments.
Membrane Interactions
DPPG-Na is known for its ability to form lipid bilayers and vesicles, making it a critical component in the study of membrane dynamics and stability. It interacts with proteins and other lipids, influencing membrane fluidity and permeability.
Key Findings :
- DPPG-Na has been shown to enhance the stability of liposomal formulations, which are used in drug delivery systems .
- It exhibits properties that facilitate the encapsulation of hydrophilic drugs within lipid bilayers, improving bioavailability .
Therapeutic Applications
DPPG-Na has been investigated for its potential use in various therapeutic contexts:
- Drug Delivery Systems :
- Imaging Agents :
- Vaccine Development :
Case Study 1: Liposomal Delivery of Anticancer Drugs
A study demonstrated the use of DPPG-Na in formulating liposomes for delivering doxorubicin to tumor cells. The results indicated a significant increase in cellular uptake and cytotoxicity compared to free drug formulations. The liposomes exhibited prolonged circulation times and improved targeting to cancerous tissues .
Case Study 2: Enhanced Imaging with Lumason
In clinical trials for Lumason (a contrast agent for ultrasound imaging), DPPG-Na was shown to improve the visualization of blood flow in organs due to its ability to stabilize microbubbles within the bloodstream. This enhanced imaging capability aids in diagnosing various conditions, including cardiac and vascular diseases .
Q & A
Q. What are the optimal storage conditions for 1,2-dipalmitoyl-<i>sn</i>-glycero-3-phospho-<i>rac</i>-(1-glycerol) sodium salt, and how do its physicochemical properties influence stability?
The compound should be stored at -20°C under desiccating conditions to prevent hydrolysis and oxidation . Its melting point (185–189°C) and solubility profile (limited in water, chloroform, and methanol) suggest that phase separation or aggregation may occur if stored above -20°C. Stability can be monitored using thin-layer chromatography (TLC) to detect lipid degradation products .
Q. How can researchers verify the purity and structural integrity of synthesized or commercial batches?
Use TLC for initial purity assessment (≥98% by TLC) . For advanced characterization, employ liquid chromatography-electrospray ionization mass spectrometry (LC-ESI-MS) to confirm the molecular ion peak at m/z 722.984 (neutral form) or 744.95 (sodium adduct) . Nuclear magnetic resonance (NMR) can resolve the sn-stereochemistry and acyl chain positions .
Q. What methodological considerations are critical for incorporating this phospholipid into liposome formulations?
Due to its anionic headgroup, the compound is often mixed with zwitterionic lipids (e.g., DPPC) to modulate surface charge and bilayer stability. Use the Bligh-Dyer method (chloroform:methanol:water, 1:2:0.8 v/v) for efficient lipid extraction and purification . For unilamellar vesicles, optimize hydration temperature above the gel-to-liquid crystalline transition temperature (~41°C for DPPG) to ensure homogeneous bilayer formation .
Advanced Research Questions
Q. How does the interaction of 1,2-dipalmitoyl-<i>sn</i>-glycero-3-phospho-<i>rac</i>-(1-glycerol) sodium salt with cationic peptides or proteins influence membrane remodeling?
Studies using small-angle X-ray scattering (SAXS) and cryogenic transmission electron microscopy (cryo-TEM) demonstrate that cationic peptides (e.g., R3L12) disrupt DPPG liposomes, inducing structural transitions from unilamellar to multilamellar vesicles, particularly at low pH . To quantify interactions, perform surface plasmon resonance (SPR) with lipid monolayers or isothermal titration calorimetry (ITC) to measure binding thermodynamics.
Q. What experimental strategies resolve contradictions in reported phase behavior data for DPPG bilayers?
Discrepancies in phase transition temperatures or packing densities may arise from hydration levels or ion concentration. Use differential scanning calorimetry (DSC) with controlled hydration chambers and buffer ionic strength (e.g., 150 mM NaCl) to standardize measurements . Cross-validate with fluorescence anisotropy using probes like DPH to monitor acyl chain mobility .
Q. How can researchers leverage DPPG’s role in lung surfactant mimics for drug delivery studies?
DPPG constitutes up to 11% of lung surfactant lipid content and enhances surface tension reduction. For pulmonary delivery models, formulate lipid nanoparticles with DPPG and surfactant protein B (SP-B) analogs. Use Langmuir-Blodgett troughs to measure surface pressure-area isotherms and assess monolayer collapse properties . Optimize aerosolization stability using nebulizers with controlled shear rates.
Q. What analytical approaches distinguish between DPPG and structurally similar phospholipids in complex mixtures?
Combine high-performance liquid chromatography (HPLC) with evaporative light scattering detection (ELSD) for separation based on acyl chain length and headgroup charge . For isobaric lipids (e.g., PG vs. PA species), employ tandem mass spectrometry (MS/MS) to fragment the phosphoglycerol headgroup (characteristic loss of m/z 152) .
Data Contradictions and Validation
Q. How should researchers address discrepancies in CAS registry numbers (e.g., 200880-41-7 vs. 67232-81-9) for this compound?
Cross-reference batch-specific certificates of analysis (CoA) from suppliers like Avanti Polar Lipids (CAS 200880-41-7) and verify via NMR or high-resolution MS to confirm molecular identity. Note that some registries may conflate stereoisomers (e.g., rac-glycerol vs. sn-glycerol derivatives) .
Q. Why do some studies report conflicting solubility data for DPPG in chloroform?
Variations in solvent purity or trace water content can affect solubility. Pre-dry the compound under vacuum (24 hours) and use anhydrous chloroform with molecular sieves. For reproducible results, standardize lipid dissolution protocols across experiments .
Methodological Best Practices
Q. What protocols ensure reproducible radiolabeling of the glycerol backbone in DPPG for metabolic tracing?
Incorporate <sup>14</sup>C-glycerol during enzymatic synthesis using phospholipase D (PLD)-catalyzed transphosphatidylation. Purify radiolabeled DPPG via silica gel chromatography and validate incorporation efficiency using scintillation counting .
Q. How can researchers model DPPG’s role in bacterial membrane interactions?
Prepare asymmetric bilayers with DPPG in the inner leaflet (mimicking Gram-negative bacterial membranes) using flippase enzymes or cyclodextrin-mediated lipid exchange. Use atomic force microscopy (AFM) to visualize membrane disruption by antimicrobial peptides .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
